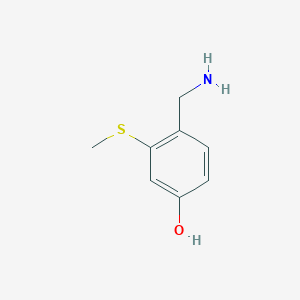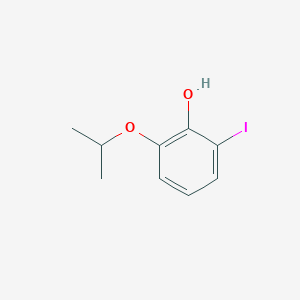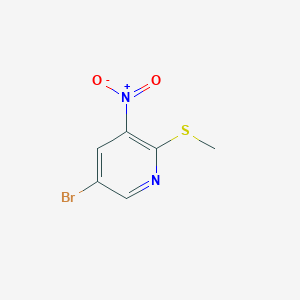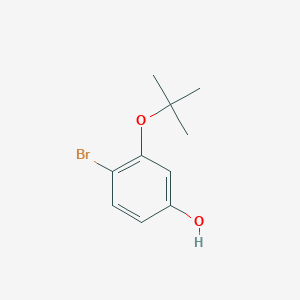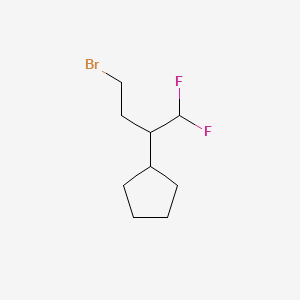
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a 4-bromo-1,1-difluorobutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent introduction of the 4-bromo-1,1-difluorobutan-2-yl group. One common method involves the enolate alkylation of ketones, β-ketoesters, and dimethyl hydrazones with (Z)-3-bromo-1-iodopropene, followed by Grignard lithium-halogen exchange and condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific application and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclopentane: This compound is similar in structure but has two bromine atoms instead of a bromo-difluorobutan-2-yl group.
Cyclopentane: The parent compound without any substituents.
Uniqueness
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrF2 |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(4-bromo-1,1-difluorobutan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H15BrF2/c10-6-5-8(9(11)12)7-3-1-2-4-7/h7-9H,1-6H2 |
Clé InChI |
WLERKNGYROXBBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CCBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


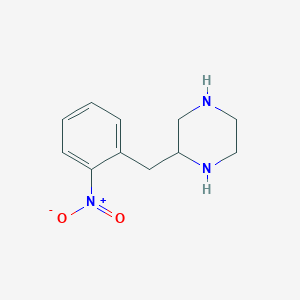

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)


![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)


